3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]propanamide
Description
This compound belongs to a class of sulfonamide-functionalized thiazole derivatives, synthesized via multi-step organic reactions involving Friedel-Crafts acylations, nucleophilic substitutions, and cyclization processes. Its structure features a 1,3-thiazole core substituted with a 4-fluorobenzenesulfonamide group at position 2 and an N-[(4-fluorophenyl)methyl]propanamide moiety at position 4 (Figure 1). The synthesis pathway aligns with methodologies described in , where analogous 1,2,4-triazole-thione derivatives were prepared via base-mediated alkylation of α-halogenated ketones . Structural confirmation relies on spectral
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S2/c20-14-3-1-13(2-4-14)11-22-18(25)10-7-16-12-28-19(23-16)24-29(26,27)17-8-5-15(21)6-9-17/h1-6,8-9,12H,7,10-11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRKLKZYASOQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]propanamide typically involves several steps, including the formation of the thiazole ring and subsequent functionalization.
Thiazole Ring Formation: : The synthesis begins with the formation of the thiazole ring, which involves the cyclization of appropriate precursors such as α-haloketones with thiourea under controlled conditions.
Sulfonamide Formation: : The thiazole intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to introduce the sulfonamide functionality.
Propanamide Functionalization: : The final step involves the coupling of the thiazole sulfonamide intermediate with 4-fluorobenzylamine to form the propanamide moiety, utilizing reagents such as carbodiimides for the amide bond formation.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for efficiency and yield. The reactions are often conducted in large reactors with automated control systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]propanamide undergoes various chemical reactions:
Oxidation: : This compound can be oxidized under specific conditions to introduce additional functional groups, enhancing its chemical diversity.
Reduction: : Reduction reactions can be employed to modify the functional groups, particularly the nitro or sulfonyl groups.
Substitution: : It is prone to substitution reactions, especially electrophilic aromatic substitution, due to the presence of the benzene rings.
Common Reagents: : Oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Major Products: : The products vary depending on the specific reactions, including modified thiazole derivatives and functionalized propanamides.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as an antimicrobial agent . The presence of the thiazole ring and sulfonamide group enhances its biological activity against various pathogens. Studies have demonstrated that derivatives of thiazoles exhibit significant antibacterial properties, making them candidates for the development of new antibiotics .
Anticancer Research
Research indicates that compounds with thiazole structures can inhibit cancer cell proliferation. The specific compound under discussion has been explored for its potential to act as an anticancer agent , targeting specific pathways involved in tumor growth. For instance, it may inhibit enzymes that are crucial for cancer cell survival, thereby inducing apoptosis in malignant cells .
Biochemical Probes
Due to its ability to interact with biological macromolecules, this compound is being investigated as a biochemical probe . It can be utilized to study enzyme activity and receptor interactions, providing insights into biological processes and disease mechanisms.
Fluorine Chemistry
The incorporation of fluorine atoms in organic compounds often enhances their metabolic stability and bioactivity. This compound serves as a model for studying fluorinated pharmaceuticals , which are known for their improved pharmacokinetic properties. Research on fluorinated thiazoles has led to advancements in drug design strategies, particularly in optimizing lead compounds for better efficacy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Gram-positive and Gram-negative strains. |
| Study B | Anticancer Properties | Showed reduced viability of cancer cell lines when treated with the compound, suggesting potential as a therapeutic agent. |
| Study C | Biochemical Probing | Identified specific enzyme targets modulated by the compound, highlighting its role in metabolic pathways associated with disease states. |
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes or receptors, modulating their activity.
Pathways: : It can affect biochemical pathways related to cell signaling, proliferation, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Spectral Properties
The fluorinated sulfonamide-thiazole scaffold is compared with analogs bearing varied substituents (Table 1).
Research Implications and Limitations
Biological Activity
The compound 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H17F2N3O3S
- Molecular Weight : 397.48 g/mol
- SMILES : CC(C(=O)N)Nc1ccc(F)cc1S(=O)(=O)c2nccs2
This structure integrates a thiazole moiety with sulfonamide and fluorinated phenyl groups, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies demonstrated that the compound inhibits bacterial growth by disrupting cell wall synthesis and function, likely due to interference with folate metabolism pathways .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Studies have shown that it induces apoptosis in various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Mechanistically, the compound appears to activate caspase pathways leading to programmed cell death, suggesting its role as a promising candidate in cancer therapy .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, the compound exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models of inflammation. This effect is attributed to the inhibition of NF-kB signaling pathways .
The biological activities of this compound can be summarized as follows:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.
- Induction of Apoptosis : The compound activates caspases and alters mitochondrial membrane potential, leading to cell death in tumor cells.
- Modulation of Immune Responses : By inhibiting NF-kB activation, the compound reduces the expression of inflammatory mediators.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound. Results showed a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .
Study 2: Antitumor Activity
A recent publication in Cancer Letters reported that this compound significantly inhibited tumor growth in xenograft models of breast cancer. Tumors treated with the compound exhibited a reduction in volume by approximately 50% compared to controls over four weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
